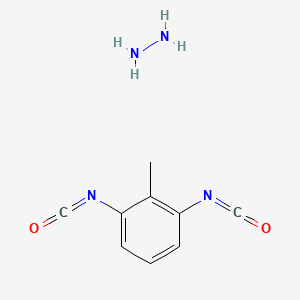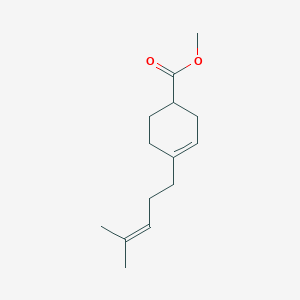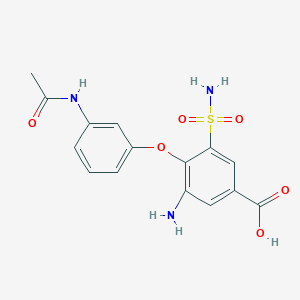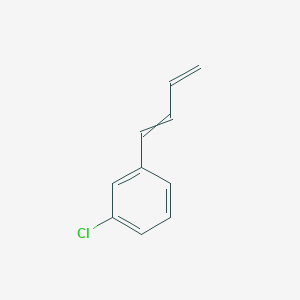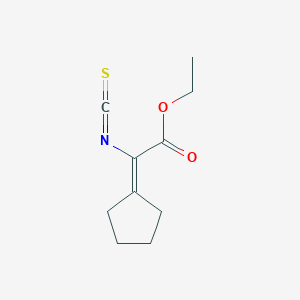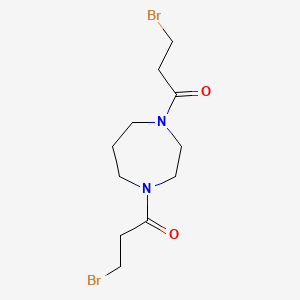
Selenetane, 3,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenetane, 3,3-dimethyl-: is a selenium-containing four-membered ring compound. It is a relatively less-studied heterocycle compared to its sulfur analogs, thietanes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of selenetane, 3,3-dimethyl- typically involves the cyclization of appropriate selenium-containing precursors. One common method includes the reaction of 3,3-dimethyl-1-butanol with selenium dioxide under controlled conditions to form the desired selenetane ring .
Industrial Production Methods: While specific industrial production methods for selenetane, 3,3-dimethyl- are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Selenetane, 3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenetane derivatives into selenides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the selenetane ring.
Common Reagents and Conditions:
Oxidation: Selenium dioxide (SeO2) is commonly used as an oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles, such as organolithium or Grignard reagents, are used under controlled conditions.
Major Products: The major products formed from these reactions include selenoxides, selenones, and substituted selenetanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Selenetane, 3,3-dimethyl- is used as a building block in organic synthesis. Its unique ring structure allows for the creation of complex molecules and materials .
Biology and Medicine: Research into the biological and medicinal applications of selenetane, 3,3-dimethyl- is ongoing. Its selenium content suggests potential antioxidant properties, which could be explored for therapeutic uses .
Industry: In the industrial sector, selenetane, 3,3-dimethyl- is investigated for its potential use in the development of advanced materials, including polymers and catalysts .
Mechanism of Action
The mechanism by which selenetane, 3,3-dimethyl- exerts its effects involves interactions with molecular targets and pathways specific to its selenium content. Selenium compounds are known to participate in redox reactions, influencing cellular oxidative stress and signaling pathways . The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Thietane, 3,3-dimethyl-: A sulfur analog with similar ring structure but different chemical properties.
Oxetane, 3,3-dimethyl-: An oxygen analog with distinct reactivity and applications.
Phosphetane, 3,3-dimethyl-: A phosphorus analog with unique chemical behavior.
Properties
CAS No. |
45371-34-4 |
|---|---|
Molecular Formula |
C5H10Se |
Molecular Weight |
149.10 g/mol |
IUPAC Name |
3,3-dimethylselenetane |
InChI |
InChI=1S/C5H10Se/c1-5(2)3-6-4-5/h3-4H2,1-2H3 |
InChI Key |
YCRRVXLLGPDVSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C[Se]C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


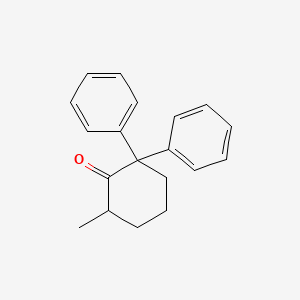
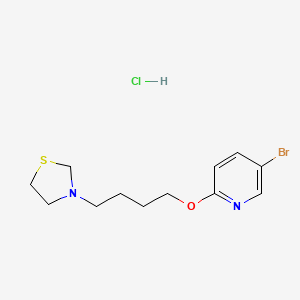

![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)

